6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one
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Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit ataxia telangiectasia and rad3-related (atr) kinase , a key regulating protein within the DNA damage response (DDR) .
Mode of Action
It can be inferred from related compounds that it may interact with its target, potentially atr kinase, to inhibit its function . This inhibition could lead to a decrease in the phosphorylation level of ATR and its downstream signaling protein .
Biochemical Pathways
Based on its potential target, it may affect the dna damage response (ddr) pathway .
Result of Action
Related compounds have shown good anti-tumor activity in vitro .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol . The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: t-BuOOH (65% in H2O) with Mn(OTf)2 as a catalyst at 25°C in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Another heterocyclic compound with a similar structure but different biological activities.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A related compound that undergoes similar chemical reactions.
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is unique due to its specific interaction with the M4 muscarinic acetylcholine receptor, which distinguishes it from other similar compounds
Properties
IUPAC Name |
6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-7-3-9-5(4)2-8-6/h1,3H,2H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGYUOKAXMMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=NC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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